N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide
Description
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide is a benzamide derivative characterized by a dimethylamino-substituted phenyl group, a pyrrolidine ring, and a 4-ethoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-4-28-21-13-9-19(10-14-21)23(27)24-17-22(26-15-5-6-16-26)18-7-11-20(12-8-18)25(2)3/h7-14,22H,4-6,15-17H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOIRFOIHXNNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide involves multiple steps. One common synthetic route includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as using specific catalysts and solvents under controlled temperatures .
Chemical Reactions Analysis
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that this compound exhibits several significant biological activities:
-
Anticonvulsant Activity :
- Analogous compounds have demonstrated efficacy in reducing seizure activity in animal models. The mechanism involves modulation of sodium channels, which are critical in the propagation of electrical signals in neurons .
- A study highlighted the importance of the pyrrolidine structure for anticonvulsant effects, showing that modifications can enhance activity against maximal electroshock-induced seizures.
-
Analgesic Properties :
- The compound has been explored for its potential as an analgesic agent. It appears to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response and pain pathways.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that it may reduce inflammation by inhibiting specific pathways associated with inflammatory responses, potentially making it useful in treating conditions like arthritis.
Case Studies and Research Findings
Several studies have investigated the efficacy of this compound:
- Anticonvulsant Studies :
| Compound ID | ED50 MES (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound A | 52.30 | >500 | >9.56 |
| Valproic Acid | 485 | 784 | 1.6 |
-
Analgesic Efficacy :
- In vitro tests demonstrated that the compound could inhibit COX enzymes effectively, suggesting potential applications in pain management therapies.
-
Anti-inflammatory Potential :
- Research indicated that this compound could reduce inflammatory markers in animal models, supporting its use in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Insights :
- Chloro vs. ethoxy : The chloro substituent in G500-0126 could enhance electrophilic interactions in binding pockets, whereas the ethoxy group in the target compound may favor hydrogen bonding or π-stacking .
Role of the Pyrrolidine/Piperazine Linker
The linker region connecting the benzamide core to aromatic systems is critical for conformational flexibility and target engagement:
- Target Compound : Pyrrolidine (5-membered ring) provides moderate rigidity and basicity (pKa ~11 for pyrrolidine). This may balance solubility and membrane penetration .
- Nitro-MPPF () : Piperazine (6-membered, two nitrogen atoms) introduces higher polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to pyrrolidine .
- Osimertinib (): Uses a flexible ethylamino linker with pyrimidine, enabling precise positioning in EGFR’s kinase domain .
Aromatic System Modifications
The dimethylamino-phenyl group in the target compound is a structural hallmark shared with other benzamide derivatives:
- Compounds in : Feature diaminopyrimidine or hydroxypiperidine moieties instead, which are optimized for kinase inhibition (e.g., EGFR T790M resistance mutation) .
Pharmacological Implications and Hypotheses
While direct activity data for the target compound are unavailable, structural analogs provide clues:
- Receptor Targeting: The dimethylamino-phenyl and pyrrolidine motifs are common in dopamine receptor ligands (e.g., D3 antagonists in ). The target compound may exhibit affinity for aminergic receptors .
- Kinase Inhibition : Analogous to osimertinib, the ethoxybenzamide core could serve as a hinge-binding region in kinase inhibitors, though the lack of a pyrimidine scaffold makes EGFR targeting less likely .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide, also known by its CAS number 946217-84-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H31N3O2, with a molecular weight of 381.5 g/mol. The compound features a dimethylamino group, a pyrrolidine ring, and an ethoxybenzamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H31N3O2 |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 946217-84-1 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It may act as an enzyme inhibitor or receptor modulator, altering biochemical pathways that lead to therapeutic effects.
- Enzyme Interaction : The dimethylamino group can enhance binding affinity to certain enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, similar to established chemotherapeutic agents like taxanes .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy : A study conducted on human lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Anti-inflammatory Research : In another study assessing the anti-inflammatory effects, this compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
